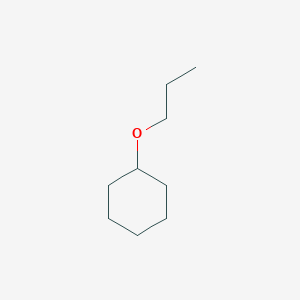
Propoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propoxycyclohexane, also known as propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is known for its stability and is used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxycyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the high yield of the desired product. The process involves the use of a hydrogenation reactor where propylbenzene is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Propoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone and propanoic acid.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where one or more hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2) with light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone, propanoic acid
Reduction: Cyclohexane, propane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Propoxycyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of propoxycyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in its role as a solvent and in its participation in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane without the propyl group.
Methylcyclohexane: A cyclohexane ring with a methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness
Propoxycyclohexane is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more suitable for specific industrial applications where a balance of hydrophobicity and stability is required .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
propoxycyclohexane |
InChI |
InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
MAHQPELWLUTHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















